N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Overview
Description
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a molecular formula of C13H18N2O5S This compound is characterized by the presence of a cyclopropyl group, a sulfonyl group attached to a dimethoxyphenyl ring, and a glycinamide moiety
Preparation Methods
The synthesis of N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Cyclopropylation: Introduction of the cyclopropyl group to the starting material.
Sulfonylation: Attachment of the sulfonyl group to the dimethoxyphenyl ring.
Amidation: Formation of the glycinamide moiety through amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can be compared with similar compounds such as:
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide: Differing by the position and number of methyl groups on the phenyl ring.
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-chlorophenyl)glycinamide: Differing by the substitution of a chlorine atom on the phenyl ring.
Properties
IUPAC Name |
N-cyclopropyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-8-16(9-5-14)22(13-20(23)21-15-6-7-15)28(24,25)17-10-11-18(26-2)19(12-17)27-3/h4-5,8-12,15H,6-7,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBQRPLKYNTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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